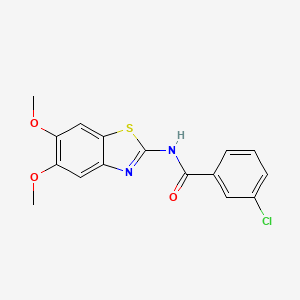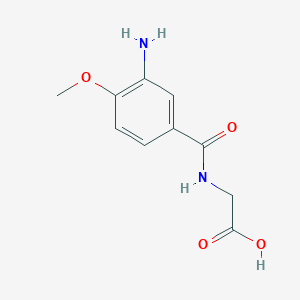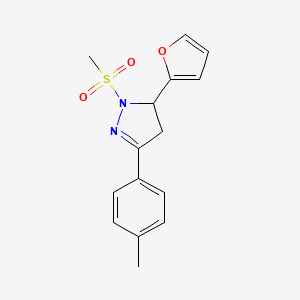
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as CTN or NCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTN is a synthetic compound that belongs to the family of cyclohexylamines and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not yet fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experimental models. However, one limitation of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of interest is the potential use of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in the treatment of addiction. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to explore its potential therapeutic applications in this area. Additionally, further research is needed to elucidate the exact mechanism of action of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide analogs may lead to the development of new and more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-cyanocyclohexane with 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c20-14-19(10-4-1-5-11-19)21-18(22)13-15-8-9-16-6-2-3-7-17(16)12-15/h8-9,12H,1-7,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGETWNVGTTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)
![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)
![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

